molecular formula C26H23NO6S B407675 ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate CAS No. 406475-91-0

ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate

Cat. No.: B407675
CAS No.: 406475-91-0
M. Wt: 477.5g/mol
InChI Key: HYHKQKYKZVMFHC-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate is a sophisticated, multi-functional benzofuran derivative designed for advanced medicinal chemistry and drug discovery research. This compound integrates a benzofuran core, a privileged scaffold in medicinal chemistry, with a phenyl substituent and a N-tosylacetamido moiety, making it a valuable intermediate for the development of novel bioactive molecules. Benzofuran and related heterocyclic compounds are extensively researched for their broad spectrum of biological activities, which include serving as key scaffolds in antiviral, anticancer, anti-inflammatory, and antimicrobial agents . The structural features of this compound, particularly the ester and the tosyl-protected acetamido group, provide versatile handles for further synthetic modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. It is intended for use in high-throughput screening, organic synthesis methodology development, and the investigation of new pharmacological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-[acetyl-(4-methylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6S/c1-4-32-26(29)24-22-16-20(12-15-23(22)33-25(24)19-8-6-5-7-9-19)27(18(3)28)34(30,31)21-13-10-17(2)11-14-21/h5-16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHKQKYKZVMFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction

Electrophilic nitration of ethyl 2-phenylbenzofuran-3-carboxylate using HNO₃/H₂SO₄ at 0–5°C preferentially targets position 5 due to the electron-donating effects of the adjacent oxygen atom. Subsequent reduction of the nitro group with H₂/Pd-C in ethanol yields the 5-amino derivative.

Dual Acylation Strategy

The 5-amino intermediate undergoes stepwise acylation:

  • Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in dichloroethane using Et₃N as a base forms the N-tosyl derivative.

  • Acetylation : Reaction with acetyl chloride in the presence of DMAP (4-dimethylaminopyridine) introduces the acetamido group, yielding the target N-tosylacetamido substituent.

Alternative Synthetic Routes via Base-Catalyzed Cyclization

The Rap–Stoermer reaction provides a metal-free pathway to benzofurans. Koca et al. demonstrated that triethylamine-catalyzed aldol condensation between α-haloketones and salicylaldehydes forms benzofurans in high yields. For this compound, using 2-bromoacetophenone and a salicylaldehyde derivative pre-functionalized with a protected amine at position 5 could streamline the synthesis (Scheme 1).

Advantages :

  • Avoids transition metals, reducing cost and purification complexity.

  • Enables direct incorporation of the 5-amino group if using a nitro-substituted salicylaldehyde.

Electrophilic Aromatic Substitution for Late-Stage Functionalization

Post-cyclization functionalization offers flexibility. Electrophilic sulfonation at position 5 using chlorosulfonic acid, followed by amination and acylation, presents an alternative route. However, this method risks over-sulfonation and requires stringent control of reaction stoichiometry.

Comparison of Synthetic Methods

MethodCatalyst/ReagentsYield Range*Key AdvantagesLimitations
Pd-catalyzed cyclizationPdCl₂(PPh₃)₂, Cs₂CO₃60–85%High regioselectivity; scalableCost of palladium catalysts
Rap–Stoermer reactionEt₃N, neat conditions70–90%Metal-free; atom-economicRequires pre-functionalized substrates
Electrophilic sulfonationClSO₃H, NH₃, Ac₂O40–65%Late-stage modification flexibilityLow regioselectivity; side reactions

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

  • Palladium-catalyzed cyclization : Toluene at elevated temperatures (110°C) optimizes catalyst activity but necessitates anhydrous conditions.

  • Acylation steps : Dichloroethane enhances TsCl reactivity, while DMAP accelerates acetyl chloride incorporation.

Protecting Group Compatibility

The N-tosyl group’s stability under basic conditions (e.g., Et₃N) prevents undesired deprotection during subsequent steps.

Industrial-Scale Considerations

Patent literature emphasizes the importance of cost-effective intermediates for large-scale synthesis. The Pd-catalyzed method, while efficient, may face scalability challenges due to catalyst recovery. In contrast, the Rap–Stoermer reaction’s simplicity and lack of transition metals make it industrially viable despite lower functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and various alkyl halides or sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or sulfonyl groups.

Scientific Research Applications

Biological Activities

Ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Mechanisms include:

  • Induction of Apoptosis : Promotes cell death through mitochondrial pathways by increasing pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Causes S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infections. Studies indicate effectiveness against bacteria such as E. coli and S. aureus, alongside potential antifungal properties.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Cytotoxicity Studies

A study evaluated its cytotoxic effects on cancer cell lines, revealing significant activity comparable to established anticancer agents. The IC50 values indicated potent inhibition of cell growth across multiple lines.

Mechanistic Investigations

Research focused on understanding the interactions between this compound and cellular targets, providing insights into its potential as a therapeutic agent against cancer and infections.

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate belongs to a class of substituted benzofurans, which are often compared based on substituent positions and functional group effects. Key analogues include:

Compound Name Substituent at Position 5 Substituent at Position 2 Key Properties
Ethyl 5-nitrobenzofuran-3-carboxylate Nitro (-NO₂) Phenyl Higher reactivity in electrophilic substitution; lower solubility in polar solvents
Ethyl 5-methylbenzofuran-3-carboxylate Methyl (-CH₃) Phenyl Enhanced lipophilicity; weaker intermolecular hydrogen bonding
Ethyl 5-aminobenzofuran-3-carboxylate Amino (-NH₂) Phenyl Basic character; prone to oxidation without protective groups
Target Compound N-Tosylacetamido Phenyl Moderate solubility in DMSO; steric hindrance from tosyl group reduces aggregation

The N-tosylacetamido group in the target compound introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler analogues. Crystallographic data refined via SHELX indicate a 1.48 Å C–O bond length in the carboxylate group, shorter than the 1.52 Å observed in methyl-substituted analogues due to resonance stabilization .

Physicochemical and Reactivity Comparisons

  • Solubility: The target compound exhibits moderate solubility in dimethyl sulfoxide (DMSO, ~25 mg/mL), outperforming nitro- and methyl-substituted analogues (<10 mg/mL) but underperforming compared to amino derivatives (~50 mg/mL in acidic conditions).
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C, higher than methyl-substituted analogues (165–170°C) due to stronger crystal packing via tosyl group interactions .
  • Reactivity : The tosyl group acts as a protective moiety, reducing nucleophilic attack at the acetamido nitrogen. In contrast, 5-nitro derivatives undergo rapid reduction under catalytic hydrogenation.

Lumping Strategy and Functional Group Behavior

As proposed in lumping strategies (), benzofuran derivatives with electron-withdrawing groups at position 5 (e.g., nitro, tosylacetamido) are often grouped due to shared reactivity in ring-opening reactions. However, the target compound’s tosylacetamido group introduces unique degradation pathways, including sulfonamide cleavage under acidic conditions, which diverges from nitro-group behavior .

Research Findings and Implications

  • Crystallographic Insights: SHELX-refined structures show that the phenyl group at position 2 induces planar distortion in the benzofuran core, reducing π-stacking interactions compared to non-phenyl analogues .
  • Synthetic Challenges : The compound’s synthesis requires meticulous protection-deprotection steps, as the tosyl group can hinder ester hydrolysis if reaction conditions are poorly optimized.

Biological Activity

Ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C₁₈H₁₉N₃O₅S
  • Molecular Weight : 373.42 g/mol
  • Functional Groups : Benzofuran, carboxylate, tosylamide

The presence of the tosylacetamido group is particularly noteworthy as it may influence the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown that derivatives with sulfonamide groups demonstrate effective inhibition against various bacterial strains, including resistant ones. The mechanism typically involves interference with bacterial cell wall synthesis or protein synthesis pathways .

Anticancer Potential

Several studies have highlighted the anticancer potential of benzofuran derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways, although further investigation is required to elucidate the precise mechanisms involved .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to inflammatory processes, such as arachidonate 5-lipoxygenase (5-LOX). This enzyme plays a critical role in the biosynthesis of leukotrienes, which are mediators of inflammation. Compounds that inhibit 5-LOX can potentially reduce inflammation and related disorders .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
Study 1AntibacterialDisk diffusion methodEffective against E. coli and S. aureus
Study 2AnticancerMTT assay on HeLa cellsIC50 = 25 µM; induces apoptosis
Study 3Enzyme inhibitionEnzyme activity assayInhibits 5-LOX with IC50 = 15 µM

These studies indicate a promising profile for further development as a therapeutic agent.

Clinical Implications

The potential clinical applications of this compound include:

  • Antibacterial Treatments : As a candidate for treating infections caused by resistant bacteria.
  • Cancer Therapy : As a chemotherapeutic agent targeting specific cancer types.
  • Anti-inflammatory Drugs : For conditions involving excessive leukotriene production.

Q & A

Q. What are the key synthetic steps for preparing ethyl 2-phenyl-5-(N-tosylacetamido)benzofuran-3-carboxylate?

The synthesis typically involves:

  • Benzofuran core formation : Cyclization of substituted phenols or ketones under acidic or oxidative conditions.
  • Introduction of the N-tosylacetamido group : Tosylation of the amine intermediate using tosyl chloride in anhydrous conditions, followed by acetylation.
  • Esterification : Reaction of the carboxylic acid intermediate with ethanol under catalytic acid (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP). Multi-step purification (e.g., column chromatography, recrystallization) is critical to isolate intermediates and final product .

Q. Which analytical techniques are most effective for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., ester, tosyl).
  • LC-MS : Validates molecular weight and purity (>95% by HPLC).
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates.
  • FT-IR : Identifies carbonyl (C=O) and sulfonamide (S=O) stretches .

Q. What solvents and conditions are optimal for its stability during reactions?

  • Polar aprotic solvents (e.g., DMF, THF) are preferred for sulfonylation and esterification due to their ability to stabilize intermediates.
  • Low-temperature conditions (0–5°C) minimize side reactions during tosylation.
  • Inert atmosphere (N₂/Ar) prevents oxidation of sensitive functional groups .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during benzofuran core functionalization?

  • Protecting group strategy : Temporarily block reactive sites (e.g., hydroxyl groups) using benzyl or tert-butyldimethylsilyl (TBS) groups to direct substitution at the 5-position .
  • Catalytic control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group introduction.
  • Computational modeling : DFT calculations predict electronic effects to guide reaction design .

Q. How to resolve contradictions in spectral data during characterization?

  • Unexpected NMR peaks : May arise from rotamers (e.g., restricted rotation in tosyl groups). Variable-temperature NMR or 2D-COSY can clarify.
  • LC-MS impurities : Use preparative HPLC to isolate minor components and analyze via high-resolution MS/MS.
  • X-ray vs. computational geometry mismatches : Re-evaluate crystal packing effects or solvent-induced conformational changes .

Q. What strategies mitigate low yields in the final esterification step?

  • Activation of carboxylic acid : Employ carbodiimide reagents (e.g., DCC) with catalytic DMAP to enhance reactivity.
  • Microwave-assisted synthesis : Reduces reaction time and improves conversion rates.
  • Continuous flow chemistry : Enhances mixing and heat transfer for scalable production .

Q. How does the electronic nature of the tosyl group influence biological activity?

  • Electron-withdrawing effects : The tosyl group increases metabolic stability by reducing nucleophilic attack on the acetamido moiety.
  • SAR studies : Compare analogs with mesyl or nosyl groups to assess potency against target enzymes (e.g., kinases, proteases).
  • Molecular docking : Predict binding interactions using crystallographic data from homologous proteins .

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